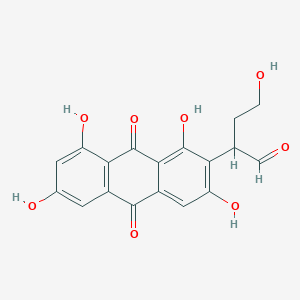

Versiconal hydroxyaldehyde form

描述

Structure

3D Structure

属性

CAS 编号 |

62218-05-7 |

|---|---|

分子式 |

C18H14O8 |

分子量 |

358.3 g/mol |

IUPAC 名称 |

4-hydroxy-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butanal |

InChI |

InChI=1S/C18H14O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-7,19,21-23,25H,1-2H2 |

InChI 键 |

GMVJTFZRAUCHLC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |

规范 SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)C=O)O)O)O |

同义词 |

versiconal |

产品来源 |

United States |

Elucidation of the Biosynthetic Pathway Leading to and from Versiconal Hydroxyaldehyde Form

Polyketide Precursors and Initial Enzymatic Transformations

The journey towards versiconal (B1263273) hydroxyaldehyde form begins with the assembly of a polyketide backbone, a process orchestrated by a specialized class of enzymes. This initial phase sets the stage for the subsequent modifications that ultimately yield the diverse array of aflatoxin-related compounds.

The initiation of the aflatoxin biosynthetic pathway is fundamentally reliant on the action of polyketide synthases (PKSs). nih.govnih.gov These large, multifunctional enzymes catalyze the iterative condensation of a starter unit, typically hexanoyl-CoA, with several malonyl-CoA extender units to create a linear polyketide chain. usda.govpnas.org Specifically, the PksA enzyme, a multidomain iterative type I PKS, is central to this process. pnas.org It synthesizes the polyketide precursor, norsolorinic acid anthrone, which is the first committed intermediate in the pathway. pnas.org The PKS complex contains several functional domains, including acyl carrier protein, β-ketoacyl-acyl carrier protein synthase, acyltransferase, and thioesterase, which work in concert to build the polyketide backbone. nih.gov The proper functioning and regulation of these PKSs are crucial for the production of aflatoxins and their intermediates. nih.gov

Following the initial polyketide synthesis, a series of enzymatic transformations convert the initial product into key anthraquinone (B42736) intermediates. Norsolorinic acid is the first stable, pigmented intermediate in the aflatoxin pathway. mdpi.com It is formed from the unstable norsolorinic acid anthrone. pnas.org

The biosynthetic sequence then proceeds through the following key steps:

Norsolorinic Acid to Averantin (B1666156): Norsolorinic acid is converted to averantin (AVN) by a reductase enzyme encoded by the nor-1 (B64425) gene (also known as aflD). mdpi.com This reaction involves the reduction of the side-chain carbonyl group of norsolorinic acid and is a critical step in the pathway. nih.govnih.gov

Averantin to Averufin (B1665840): The conversion of averantin to averufin (AVR) is a multi-step process. Initially, averantin is hydroxylated to form 5'-hydroxyaverantin (B15418084) (HAVN) by a monooxygenase. mdpi.comnih.gov Subsequently, HAVN is oxidized to averufin by a dehydrogenase. nih.govnih.gov Another intermediate, averufanin, has also been identified as a precursor between averantin and averufin. nih.govnih.gov The enzymes involved in this part of the pathway exhibit strict stereospecificity. researchgate.net The pathway from norsolorinic acid to averufin is a well-established sequence in aflatoxin biosynthesis. researchgate.netasm.org

Convergent Pathways and Branch Points Leading to Versiconal Hydroxyaldehyde Form

The biosynthetic pathway is not strictly linear and features several branch points and metabolic grids where intermediates can be channeled in different directions. The formation of this compound occurs at one such critical juncture.

A key transformation leading towards the versiconal group of compounds is the conversion of averufin to hydroxyversicolorone (B1196034) (HVN). nih.govnih.gov This reaction is catalyzed by a microsomal enzyme and requires NADPH as a cofactor. nih.govnih.gov Specifically, the (1′S,5′S) stereoisomer of averufin serves as the substrate for this conversion, while the (1′R,5′R) form does not. nih.govnih.gov This step represents a significant point in the pathway, moving from the averufin series of anthraquinones to the versicolorin (B1264617) precursors. nih.gov

A novel metabolic grid has been identified involving hydroxyversicolorone (HVN) and other related intermediates, including versiconal hemiacetal acetate (B1210297) (VHA), versicolorone (B1219424) (VONE), and versiconol (B1264608) acetate (VOAc). nih.govnih.gov This grid is catalyzed by a combination of a new cytosol monooxygenase and the previously identified VHA reductase. nih.govnih.gov Within this grid, HVN can be converted to VHA. nih.govresearchgate.net Furthermore, a metabolic grid exists among versiconal hemiacetal acetate (VHA), versiconol acetate (VOAc), versiconol (VOH), and versiconal (VHOH), which is catalyzed by dehydrogenase and esterase enzymes. bohrium.com The presence of this metabolic grid indicates a complex regulatory network that can control the flow of intermediates through the aflatoxin pathway. bohrium.com

This compound, also referred to as versiconal (VHOH), is a key intermediate within the anthraquinone cascade of aflatoxin biosynthesis. bohrium.com It is structurally classified as an anthraquinone derivative. Its position in the pathway is situated within the metabolic grid involving versiconal hemiacetal acetate (VHA), versiconol acetate (VOAc), and versiconol (VOH). bohrium.com Specifically, VHA can be converted to versiconal (VHOH). researchgate.netbohrium.com Versiconal then serves as a precursor to versicolorin B (VB) and versicolorin C (VC). bohrium.com The formation and subsequent conversion of this compound represent a critical control point in the biosynthesis of the later aflatoxin molecules.

Downstream Transformations and Metabolic Fates of this compound

This compound, an intermediate in the biosynthesis of aflatoxins, undergoes a series of enzymatic transformations that are critical for the formation of the toxic secondary metabolites. These reactions are part of a complex metabolic grid involving several related compounds.

Enzymatic Conversion to Versicolorin B

The conversion of this compound (also known as versiconal or VHOH) to versicolorin B is a key step in the aflatoxin biosynthetic pathway. This reaction is catalyzed by the enzyme versicolorin B synthase (VBS). nih.govnih.gov VBS facilitates the cyclization of the side chain of versiconal to form the bisfuran ring system of (-)-versicolorin B. nih.gov This step is crucial as it establishes the stereochemistry of the bisfuran ring, which is a key structural feature for the mutagenic activity of aflatoxin B1. nih.govnih.gov

The enzyme selects one of the two equilibrating enantiomers of versiconal hemiacetal to produce optically pure versicolorin B. nih.gov While VBS shows homology to flavoenzymes, it does not require flavin or nicotinamide (B372718) cofactors for its cyclase activity. nih.gov The gene encoding VBS, vbs, has been identified and characterized in Aspergillus parasiticus, and its proximity to other aflatoxin biosynthesis genes supports the concept of a gene cluster for this metabolic pathway. nih.govconsensus.app

In the metabolic grid of aflatoxin biosynthesis, versiconal hemiacetal acetate (VHA) is converted to versiconal (VHOH) by an esterase encoded by the estA gene. nih.govnih.gov This reaction is part of a complex set of interconversions between VHA, versiconol acetate (VOAc), versiconol (VOH), and versiconal (VHOH), which are catalyzed by dehydrogenases and esterases. nih.govmicrobiologyresearch.org The main pathway is considered to be the conversion of VHA to VHOH, which then serves as the substrate for versicolorin B synthase. microbiologyresearch.org

Table 1: Key Enzymes and Reactions in the Transformation of this compound

| Precursor | Enzyme | Product | Organism | Key Findings |

| Versiconal hemiacetal acetate (VHA) | Esterase (estA) | Versiconal (VHOH) | Aspergillus parasiticus | The estA-encoded esterase catalyzes the conversion of VHA to VHOH. nih.govnih.gov |

| Versiconal (VHOH) | Versicolorin B synthase (VBS) | (-)-Versicolorin B | Aspergillus parasiticus | VBS catalyzes the stereospecific cyclization to form the bisfuran ring of versicolorin B. nih.govnih.gov |

Subsequent Steps in the Aflatoxin Biosynthetic Network

Following the formation of versicolorin B, the biosynthetic pathway continues towards the production of various aflatoxins. Versicolorin B is a direct precursor to versicolorin A. This conversion involves a desaturation reaction. microbiologyresearch.org

The generally accepted subsequent steps in the aflatoxin biosynthetic pathway are as follows:

Versicolorin B to Versicolorin A: Versicolorin B is converted to versicolorin A.

Versicolorin A to Sterigmatocystin (B1681140): Versicolorin A is then converted to sterigmatocystin (ST) through a series of enzymatic reactions.

Sterigmatocystin to O-Methylsterigmatocystin: ST is methylated to form O-methylsterigmatocystin (OMST).

O-Methylsterigmatocystin to Aflatoxins: Finally, OMST is converted to the various aflatoxins, including aflatoxin B1, B2, G1, and G2.

This late stage of the aflatoxin biosynthetic pathway involves a number of enzymes encoded by genes within the aflatoxin gene cluster. microbiologyresearch.org The entire pathway is a complex network, with a metabolic grid of intermediates feeding into the main synthetic route. nih.govmicrobiologyresearch.orgbohrium.com

Enzymatic Mechanisms and Advanced Biocatalysis Associated with Versiconal Hydroxyaldehyde Form

Characterization of Key Enzymes Catalyzing Reactions Involving Versiconal (B1263273) Hydroxyaldehyde Form or Its Precursors

The biosynthetic pathway leading to and from versiconal derivatives is not a simple linear sequence but rather a complex metabolic grid. Several key enzymes, including reductases, monooxygenases, and cyclases, work in concert to process a variety of structurally related intermediates.

Versiconal hemiacetal acetate (B1210297) (VHA) is a key intermediate that stands at a branch point in the aflatoxin pathway. Its fate is determined by competing enzymatic activities, one of which is reduction by VHA reductase.

Research Findings: Two distinct VHA reductase activities, designated as Reductase I and Reductase II, have been purified and characterized from the cytosol of Aspergillus parasiticus. nih.govreviberoammicol.com These enzymes are responsible for catalyzing the reduction of the aldehyde in VHA to an alcohol, yielding versiconol (B1264608) acetate (VOAc). nih.gov This reaction is a crucial step within the metabolic grid that ultimately leads to different forms of aflatoxins. reviberoammicol.com

The two reductases were successfully separated and purified to homogeneity, allowing for detailed characterization. nih.gov Both enzymes exhibit broad optimal pH ranges, though they differ slightly, and have distinct isoelectric points (pI) and Michaelis constants (K_m) for their substrate, VHA. nih.govnih.gov In cell-free experiments using racemic VHA, both reductase fractions were found to produce both (2′S)- and (2′R)-VOAc enantiomers, indicating similar stereospecificity towards the substrate. nih.govnih.gov

**Table 1: Properties of VHA Reductases from *A. parasiticus***

| Property | VHA Reductase I | VHA Reductase II | Source |

|---|---|---|---|

| Apparent Molecular Mass | ~390 kDa | ~390 kDa | nih.gov |

| Denaturing Molecular Mass | 39 kDa | 40 kDa | nih.gov |

| Isoelectric Point (pI) | 6.6 | 6.0 | nih.gov |

| Optimal pH | 8.0 | 9.0 | nih.gov |

| K_m for VHA | 35.4 µM | 25.4 µM | nih.gov |

| Reaction Catalyzed | VHA → VOAc | VHA → VOAc | nih.gov |

Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that play a pivotal role in oxidative metabolism across all kingdoms of life. In aflatoxin biosynthesis, they are indispensable for several key oxidative steps. The aflatoxin gene cluster contains a notably high number of these enzymes.

CypX (AflV): This microsomal P450 monooxygenase is encoded by the cypX (aflV) gene. mdpi.com Gene disruption studies have unequivocally demonstrated that CypX catalyzes the conversion of averufin (B1665840) (AVR) to hydroxyversicolorone (B1196034) (HVN). asm.org Mutants with a deleted cypX gene lose their ability to produce aflatoxins and accumulate the precursor AVR. asm.org

AflN (VerA): Encoded by the aflN (verA) gene, this enzyme is another crucial cytochrome P450 monooxygenase. reviberoammicol.com While its precise function remains under investigation, it is believed to be involved in the conversion of versicolorin (B1264617) A (VERA) to demethylsterigmatocystin (DMST). reviberoammicol.com Some evidence suggests it may catalyze the epoxidation of the B-ring of VERA, a critical step leading to the rearrangement that forms the xanthone (B1684191) structure of sterigmatocystin (B1681140). nih.gov

AflM (Ver-1): The role of AflM is also linked to the conversion of VERA to DMST, working in concert with AflN.

MoxY (AflW): Although it is a monooxygenase, MoxY is more accurately classified as a Baeyer-Villiger monooxygenase (BVMO), which is discussed in section 3.1.4. It is encoded by the moxY (aflW) gene and functions as a cytosolic monooxygenase. mdpi.com

Versicolorin B synthase (VBS), encoded by the aflK (vbs) gene, is a critical cytosolic enzyme that catalyzes the first committed step in the formation of the bisfuran ring system, a structural feature essential for the mutagenic activity of aflatoxin B1. mdpi.comnih.gov

VBS catalyzes the conversion of versiconal (VAL) to versicolorin B (VERB) through a reaction that involves both cyclization and dehydration. Current time information in Washington, DC, US. This transformation is a key stereodifferentiating step in the pathway. The enzyme selectively acts on one enantiomer of the racemic versiconal hemiacetal substrate, thereby establishing the absolute configuration of the dihydrobisfuran ring system. mdpi.com The enzyme itself is a dimer and, interestingly, does not require flavin or nicotinamide (B372718) cofactors for its cyclase activity. mdpi.comnih.gov Further research has revealed that VBS is a bifunctional enzyme, also catalyzing an earlier step in the pathway: the conversion of 5'-oxoaverantin (B1264410) (OAVN) to averufin (AVR). nih.govnih.gov

Baeyer-Villiger monooxygenases (BVMOs) are a distinct class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones. This unique oxidative cleavage is featured in the aflatoxin pathway.

The most prominent BVMO in this pathway is MoxY (AflW) . Gene disruption experiments have shown that MoxY catalyzes the Baeyer-Villiger oxidation of hydroxyversicolorone (HVN) to produce versiconal hemiacetal acetate (VHA). asm.org This reaction is a pivotal step that introduces an ester linkage into the polyketide side chain. MoxY also catalyzes the parallel reaction converting versicolorone (B1219424) (VONE) to versiconol acetate (VOAc). asm.orgexpasy.org

Another enzyme, AflY , is predicted to function as a Baeyer-Villiger oxidase. nih.gov It is thought to be necessary for the oxidative rearrangement of a dienone intermediate derived from versicolorin A, which leads to the formation of the xanthone ring of demethylsterigmatocystin. nih.gov

Detailed Mechanistic Investigations of Enzymatic Reaction Steps

The enzymes of the aflatoxin pathway not only accelerate reactions but also impose strict control over the chemical outcome, particularly concerning the three-dimensional arrangement of atoms (stereochemistry) and the site of chemical modification (regioselectivity).

The concepts of stereoselectivity and regioselectivity are central to understanding how enzymes construct complex natural products from simple precursors. Regioselectivity is the preference to react at one specific position over other possible positions, while stereoselectivity is the preference for forming one stereoisomer over others.

Versicolorin B Synthase (VBS): The action of VBS is a prime example of stereocontrol. Its substrate, versiconal hemiacetal, exists as a racemic mixture of two equilibrating enantiomers. VBS selectively binds and cyclizes the correct antipode to produce optically pure (-)-versicolorin B. mdpi.com This enzymatic cyclization establishes the critical stereochemistry of the bisfuran ring fusion that is conserved in aflatoxin B1 and is essential for its DNA-binding ability. mdpi.com

Baeyer-Villiger Monooxygenases (BVMOs): The regioselectivity of BVMOs like MoxY is a hallmark of their catalytic power. In the Baeyer-Villiger reaction, the enzyme directs which C-C bond adjacent to the ketone is cleaved and oxidized. This control is governed by the precise positioning of the substrate within the enzyme's active site, which can lead to the formation of "abnormal" regioisomers that are not favored in purely chemical oxidations.

VHA Reductases: These enzymes also exhibit stereospecificity. While they can act on racemic VHA, they produce an excess of the (2'R)-versiconol acetate isomer over the (2'S) isomer, demonstrating a clear facial selectivity in the reduction of the aldehyde group. nih.govnih.gov

Table 2: Compound Names Mentioned in Article

| Abbreviation | Full Compound Name |

|---|---|

| AVR | Averufin |

| DMST | Demethylsterigmatocystin |

| HVN | Hydroxyversicolorone |

| OAVN | 5'-Oxoaverantin |

| VAL | Versiconal |

| VERA | Versicolorin A |

| VERB | Versicolorin B |

| VHA | Versiconal Hemiacetal Acetate |

| VOAc | Versiconol Acetate |

| VOH | Versiconol |

| VONE | Versicolorone |

Substrate Binding and Active Site Dynamics of Versiconal-Converting Enzymes

The conversion of versiconal and its related forms is orchestrated by a suite of enzymes whose active sites are precisely structured to bind their specific substrates and facilitate catalysis. While detailed crystal structures for every enzyme in the pathway are not fully elucidated, significant insights have been gained through genetic studies, biochemical assays, and homology modeling with related enzymes.

The enzymes responsible for converting versiconal precursors and versiconal itself belong to distinct families, primarily reductases, esterases, and cyclases. nih.govoup.com The binding of the substrate, such as the versiconal hydroxyaldehyde form, into the enzyme's active site is the first critical step in catalysis. This binding is governed by the principle of complementarity, where the shape and chemical properties of the active site match those of the substrate. nih.gov The active site is not a rigid structure but a dynamic pocket lined with specific amino acid residues. nih.gov These residues form temporary, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the substrate, orienting it optimally for the chemical reaction.

In the aflatoxin biosynthetic pathway, the conversion of versiconal hemiacetal acetate (VHA) to versiconal is catalyzed by an esterase, encoded by the estA gene. nih.gov Esterase active sites typically feature a catalytic triad, often composed of serine, histidine, and an acidic residue (aspartate or glutamate), that drives the hydrolysis of the ester bond.

Following this, the cyclization of versiconal to form the bisfuran ring of versicolorin B is catalyzed by versicolorin B synthase (VBS), a cyclase encoded by the vbs gene. oup.commdpi.com The active site of VBS is thought to provide a specific environment that facilitates the intramolecular cyclodehydration of the versiconal side chain, a key step that establishes the stereochemistry of the bisfuran ring system characteristic of aflatoxins. oup.com

The dynamics of the active site are integral to the catalytic cycle. Upon substrate binding, the enzyme may undergo a conformational change, a process known as "induced fit," which can sequester the substrate from the aqueous solvent and bring catalytic residues into their proper positions. nih.gov These motions can range from small side-chain adjustments to larger, domain-level movements, all of which occur on timescales from picoseconds to milliseconds. nih.gov For the NADPH-dependent reductases involved in the earlier steps of the pathway, such as the conversion of averufin, the binding of both the substrate and the NADPH cofactor induces conformational changes that facilitate the hydride transfer necessary for reduction. nih.gov

| Enzyme Class | Gene | Substrate | Product | Key Function |

| Esterase | estA (aflJ) | Versiconal Hemiacetal Acetate (VHA) | Versiconal (VAL) | Hydrolysis of acetate group. nih.gov |

| Cyclase | vbs (aflK) | Versiconal (VAL) | Versicolorin B | Side-chain cyclodehydration. oup.commdpi.com |

| Reductase | nor-1 (B64425) | Norsolorinic Acid | Averantin (B1666156) | Reduction of a keto group. nih.gov |

| Monooxygenase | cypX (aflV) | Averufin | Hydroxyversicolorone (precursor) | Oxygenation reaction. nih.govnih.gov |

Cofactor Dependence and Regeneration in Enzyme Systems

Many of the enzymatic reactions in the versiconal pathway are redox transformations that are not thermodynamically spontaneous. To overcome this barrier, the enzymes rely on non-protein chemical compounds known as cofactors. researchgate.net These cofactors act as carriers of chemical energy or electrons.

A prominent cofactor in this pathway is Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.gov It is an essential electron donor for the reductive steps catalyzed by reductases and for the oxygenation reactions catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov For instance, the conversion of averufin involves a microsomal enzyme that absolutely requires NADPH to function. nih.gov Likewise, the desaturation of versicolorin B to versicolorin A is performed by an unstable microsomal enzyme that is NADPH-dependent. mdpi.com

The general mechanism for an NADPH-dependent reductase involves the binding of NADPH to the enzyme, followed by the binding of the substrate. The enzyme then facilitates the transfer of a hydride ion (a proton and two electrons) from the NADPH molecule to the substrate, resulting in its reduction. The oxidized form of the cofactor, NADP+, is then released along with the product.

| Cofactor | Role | Generating Pathway | Key Enzymes Requiring Cofactor |

| NADPH | Electron Donor (Reducing Agent) | Pentose Phosphate Pathway (PPP) | Reductases, Cytochrome P450 Monooxygenases. mdpi.comnih.gov |

| S-adenosylmethionine (SAM) | Methyl Group Donor | Methionine Cycle | O-methyltransferases (e.g., in ST to OMST conversion). mdpi.com |

Chemoenzymatic Synthesis Applications for Pathway Elucidation

Elucidating a complex biosynthetic pathway traditionally involves a combination of genetic and biochemical approaches, such as gene knockouts and feeding studies. Chemoenzymatic synthesis offers a powerful complementary strategy. nih.gov This approach merges the flexibility of chemical synthesis with the unparalleled selectivity of biocatalysis to create specific intermediates that can be used to challenge and map out a pathway. oup.com

The logic of this approach in pathway elucidation is straightforward:

A putative intermediate in a pathway is synthesized chemically.

This synthetic intermediate is then fed to a cell-free extract, a purified enzyme, or a mutant organism blocked at an earlier step in the pathway.

The resulting products are analyzed. If the synthetic intermediate is converted to the next known product in the sequence, it confirms its place in the pathway and validates the function of the enzyme(s) responsible for its conversion.

While the total chemical synthesis of complex molecules like aflatoxins has been achieved, it is often a long and arduous process. wikipedia.org Chemoenzymatic synthesis provides a more targeted approach. For the aflatoxin pathway, this strategy has been instrumental. Researchers have used cell-free enzyme systems from Aspergillus parasiticus and incubated them with specific, often isotopically labeled, precursors to trace the metabolic flow. nih.gov For example, the discovery of a metabolic grid involving hydroxyversicolorone (HVN), VONE, versiconol acetate (VOAc), and versiconal hemiacetal acetate (VHA) was made possible by incubating averufin with different cellular fractions (microsomal vs. cytosol) and analyzing the distinct products formed. nih.gov

This method allows for the functional characterization of individual enzymes in vitro. By providing a synthetically accessible substrate, the precise reaction catalyzed by a single enzyme can be confirmed without the confounding variables of a whole-cell system. This has been critical in assigning function to the various reductases, esterases, cyclases, and monooxygenases within the aflatoxin gene cluster. nih.govmdpi.com

Genetic and Transcriptional Regulation of Versiconal Hydroxyaldehyde Form Biosynthesis

Organization and Functional Analysis of Aflatoxin Biosynthesis Gene Clusters

The genes responsible for aflatoxin biosynthesis, including the formation of versiconal (B1263273) hydroxyaldehyde form, are located in a 70 to 80-kilobase region on chromosome 3 in producing fungi like Aspergillus flavus and Aspergillus parasiticus. nih.govscilit.com This contiguous arrangement, known as a biosynthetic gene cluster, ensures the coordinated expression of the enzymes required for the metabolic pathway. nih.gov To date, approximately 30 genes have been identified within this cluster, each playing a role in the multi-step conversion of primary metabolites into the final toxic products. scilit.comnih.gov

The formation of versiconal hydroxyaldehyde form (versiconal) is a key step within a metabolic grid involving its precursor, versiconal hemiacetal acetate (B1210297) (VHA). nih.gov The conversion of VHA to versiconal is catalyzed by an esterase encoded by the aflJ gene (also known as estA). nih.gov Following its formation, versiconal is converted to versicolorin (B1264617) B by a cyclase enzyme. This specific reaction is critical as it establishes the stereochemistry of the bisfuran ring system that is characteristic of the aflatoxin molecule. nih.gov The high degree of conservation in the gene order and function across different aflatoxigenic species suggests a strong selective pressure to maintain the integrity of the cluster for efficient toxin production. nih.gov

Table 1: Key Genes in the Vicinity of this compound Biosynthesis

| Gene Name | Previous Name(s) | Encoded Enzyme/Function | Role in Pathway |

| aflI | avfA | Oxidoreductase | Involved in the conversion of averufin (B1665840) to VHA, the precursor of versiconal. nih.gov |

| aflJ | estA | Esterase | Catalyzes the conversion of versiconal hemiacetal acetate (VHA) to versiconal. nih.gov |

| aflK | vbs | Versicolorin B synthase (cyclase) | Catalyzes the cyclization of versiconal to form versicolorin B. nih.gov |

Identification and Characterization of Regulatory Genes and Transcription Factors (e.g., AflR)

The expression of the structural genes within the aflatoxin cluster is primarily controlled by a pathway-specific transcription factor, AflR. nih.gov The gene encoding this regulator, aflR, is itself located within the gene cluster. usda.govreviberoammicol.com AflR is a GAL4-type zinc finger protein that binds to a specific palindromic DNA sequence (5'-TCG(N5)CGA-3') found in the promoter regions of many aflatoxin structural genes. nih.govreviberoammicol.com This binding event is a prerequisite for the activation of gene transcription. reviberoammicol.com

The regulatory activity of AflR is enhanced by another protein, AflS (formerly AflJ), which is encoded by a gene located adjacent to aflR. nih.govreviberoammicol.com While AflS does not bind to DNA directly, it is thought to interact with AflR, functioning as a co-activator to enhance the transcription of the pathway genes. nih.gov The absolute requirement for AflR is demonstrated by the fact that its deletion or inactivation completely halts the expression of the structural genes and, consequently, the production of aflatoxin and its intermediates, including this compound. reviberoammicol.com

Molecular Mechanisms of Gene Expression Control and Inducer/Repressor Responses

The biosynthesis of this compound is not constitutive but is influenced by a variety of environmental and nutritional cues. These signals are processed through complex cellular signaling pathways that ultimately modulate the expression of the aflR regulatory gene and, by extension, the entire cluster. nih.gov

Factors that induce aflatoxin biosynthesis include certain carbon sources (like sucrose), specific temperatures, and oxidative stress. nih.govnih.gov Conversely, other conditions can be repressive. For example, PacC, a pH-responsive transcription factor, negatively regulates the pathway under alkaline conditions. nih.gov The heterotrimeric G-protein signaling pathway also plays a repressive role, with components like FadA and GanB suppressing aflR activity. nih.gov

Chemical inhibitors can also directly interfere with the pathway. Dichlorvos, for instance, has been shown to inhibit an esterase involved in the pathway, leading to a decrease in the production of versiconal and an accumulation of its precursors, versiconal hemiacetal acetate and versiconol (B1264608) acetate. bohrium.com

Impact of Gene Deletion and Overexpression on Pathway Flux and Intermediate Accumulation

Genetic manipulation of the aflatoxin gene cluster has been instrumental in elucidating the function of individual genes and understanding the flow of metabolites through the pathway.

Overexpression: Overexpressing the primary regulator, aflR, leads to a significant increase in the transcription of the structural genes. reviberoammicol.com This results in a heightened metabolic flux through the entire pathway, causing a corresponding increase in the production of aflatoxin and all its intermediates, including this compound.

Gene Deletion: Deleting specific genes within the cluster typically leads to the complete cessation of aflatoxin production and the accumulation of the substrate of the knocked-out enzyme. For example, deletion of the aflI gene, which is involved in a step just before versiconal formation, results in the accumulation of its substrate, averufin. nih.gov Similarly, targeted disruption of the cyclase gene responsible for converting versiconal to versicolorin B would be expected to cause an accumulation of versiconal. Inactivation of the aflJ esterase gene would block the formation of versiconal and lead to a build-up of versiconal hemiacetal acetate. nih.gov

Table 2: Predicted Outcomes of Genetic Modifications on this compound Levels

| Genetic Modification | Target Gene | Expected Impact on Pathway | Resulting Level of this compound |

| Overexpression | aflR | Increased transcription of all pathway genes | Increased |

| Deletion/Disruption | aflJ (estA) | Blocked conversion of VHA to versiconal | Decreased/Absent (Accumulation of VHA) |

| Deletion/Disruption | aflK (vbs) | Blocked conversion of versiconal to versicolorin B | Increased (Accumulation) |

Epigenetic Regulation and Chromatin Remodeling in Secondary Metabolite Gene Clusters

Beyond direct transcriptional activation, the expression of the aflatoxin gene cluster is also subject to epigenetic control. This layer of regulation involves modifications to the chromatin structure—the complex of DNA and histone proteins—which can render genes either accessible or inaccessible to the transcriptional machinery.

Global regulatory proteins, such as the velvet complex (composed of VeA, VelB, and LaeA), play a crucial role in this process. LaeA, a methyltransferase, is known to be a master regulator of secondary metabolism in fungi. It is believed to control the expression of gene clusters, including the aflatoxin cluster, by modifying histone methylation patterns. Typically, active gene clusters are associated with "open" chromatin configurations (euchromatin), while silent clusters are found in "closed," condensed structures (heterochromatin). The activity of LaeA and the velvet complex is responsive to environmental signals like light, linking external cues to the epigenetic state and transcriptional activity of the genes required for producing this compound and other aflatoxin intermediates.

Advanced Analytical Methodologies for the Study of Versiconal Hydroxyaldehyde Form and Associated Metabolites

Chromatographic Separation Techniques for Complex Biological and Environmental Matrices

Effective separation of target analytes from complex mixtures is a foundational step in their analysis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving this for versiconal (B1263273) hydroxyaldehyde form and its associated metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like versiconal hydroxyaldehyde form. Method development often involves reverse-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase.

A study detailing the quantitative analysis of aflatoxin precursors, including versiconal compounds, employed Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS). nih.gov This method allows for the separation and quantification of multiple metabolites in the aflatoxin biosynthesis pathway simultaneously. The validation of such methods is critical and typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a method for determining aldehydes and hydroxyaldehydes as their 2,4-dinitrophenylhydrazone (DNPH) derivatives reported detection limits ranging from 4.3 to 21.0 µg/L, demonstrating high sensitivity. researchgate.net

Table 1: Illustrative HPLC Parameters for Aflatoxin Precursor Analysis

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Detector | High-Resolution Mass Spectrometer (HRMS) or Diode Array Detector (DAD) |

This table presents typical parameters and does not represent a specific, single published method.

The validation results for a quantitative analysis of multi-components by a single marker (QAMS) method showed a relative deviation of less than 11.7% when compared to the external standard method, indicating its reliability for quantifying aflatoxin precursors without the need for individual reference standards. researchgate.net

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself is not amenable to direct GC analysis due to its low volatility, GC becomes a powerful tool following derivatization to create more volatile and thermally stable analogs. Silylation is a common derivatization technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the profiling of volatile organic compounds in fungal cultures, which can provide insights into the metabolic state and secondary metabolite production. mdpi.com For instance, GC-MS analysis has been used to identify and quantify volatile phenols related to smoke taint in grapes, demonstrating its utility in analyzing complex matrices for specific classes of compounds after appropriate sample preparation. nih.gov The sample preparation for GC-MS analysis of volatile compounds is a critical step that requires meticulous execution to ensure the accurate representation of the volatile profile. youtube.com

Table 2: Example GC-MS Parameters for Analysis of Derivatized Metabolites

| Parameter | Specification |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 80 °C, ramped to 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a general example of GC-MS parameters.

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Intermediates and Derivatization Products

The identification of unknown intermediates and byproducts in the biosynthetic pathway of aflatoxins requires powerful spectroscopic techniques capable of providing detailed structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. The biosynthesis of metabolites like versiconal acetate (B1210297), versiconol (B1264608) acetate, and versiconol has been studied using 13C NMR spectroscopy. rsc.org By analyzing the distribution of 13C labels from enriched precursors, the biosynthetic origin from a single polyketide precursor can be confirmed. rsc.org

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are essential for assigning the relative and absolute configurations of complex molecules. These methods have been successfully applied to determine the stereochemistry of various natural products. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Labeling and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for confirming the identity of known metabolites. nih.gov HRMS is particularly valuable in isotopic labeling studies, where the incorporation of stable isotopes (e.g., 13C, 15N, 18O) into metabolites is tracked to elucidate biosynthetic pathways. The high mass accuracy allows for the unambiguous differentiation between labeled and unlabeled species.

A study on mycotoxin analysis in complex feed matrices demonstrated that a resolving power of 35,000 FWHM resulted in adequate mass accuracies (<5 ppm). nih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking down the parent ion into characteristic fragment ions. This data is invaluable for identifying the structure of novel intermediates and derivatization products.

Quantitative Methodologies for Biosynthetic Flux Analysis

Understanding the rate of metabolic reactions, or flux, through a biosynthetic pathway is essential for a complete picture of how secondary metabolites are produced. A novel method combining UHPLC-HRMS with the quantitative analysis of multi-components by a single marker (QAMS) has been developed for the quantification of metabolites in the aflatoxin biosynthesis pathway. nih.govresearchgate.net This approach allows for the comparison of time-course changes in metabolite concentrations in different fungal strains, such as Aspergillus flavus and Aspergillus parasiticus. researchgate.net

By quantifying the pool sizes of intermediates like this compound and its precursors and products over time, researchers can gain insights into the flux through different branches of the pathway. This information can be used to identify potential bottlenecks or regulatory points in aflatoxin biosynthesis and may help in identifying markers for the early detection of aflatoxin contamination. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the accurate quantification of analytes in complex mixtures. The principle of IDMS involves the addition of a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest, to the sample prior to analysis. This "isotope dilution" allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to highly accurate and precise measurements.

While direct application of IDMS specifically for this compound is not extensively documented in publicly available literature, the methodology is widely applied for the quantification of other mycotoxins and their precursors in the aflatoxin pathway. nih.gov The use of stable isotopically labeled standards, which share the same chemical and physical properties as the target analytes but are distinguishable by their molecular mass, is a cornerstone of this approach. nih.gov For instance, in the analysis of various mycotoxins, including aflatoxins, U-[¹³C]-labeled compounds are utilized to enhance accuracy in UHPLC-MS/MS analysis. nih.gov

The general workflow for IDMS in the context of fungal metabolite analysis involves:

Synthesis and Characterization of an Isotope-Labeled Standard: A stable isotope-labeled version of this compound would be required.

Sample Spiking: A precise amount of the labeled standard is added to the sample (e.g., fungal culture extract, contaminated food matrix).

Extraction and Cleanup: The sample undergoes extraction and purification steps to isolate the analyte and its labeled counterpart.

Mass Spectrometric Analysis: The ratio of the unlabeled analyte to the labeled internal standard is measured using a mass spectrometer, typically a tandem mass spectrometer (MS/MS) for enhanced selectivity. chem-agilent.comnih.gov

This ratio, combined with the known amount of the added standard, allows for the calculation of the absolute concentration of the native analyte in the original sample. The application of LC-MS/MS in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity, enabling the detection of mycotoxins at very low concentrations. chem-agilent.comnih.govelsevier.es

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry (IDMS)

| Feature | Description | Relevance to this compound Analysis |

| Principle | Addition of a known amount of a stable isotope-labeled internal standard to a sample. | Enables highly accurate and precise quantification by correcting for analytical variability. |

| Requirement | Synthesis of a stable isotope-labeled analog of this compound. | A critical prerequisite for the application of the technique. |

| Instrumentation | Typically involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). chem-agilent.comnih.gov | Provides the necessary sensitivity and selectivity for complex sample analysis. |

| Advantage | Considered a primary ratio method, providing results traceable to the International System of Units (SI). nih.gov | Offers the highest level of accuracy in quantitative analysis. |

Targeted Metabolomics Approaches for Pathway Profiling

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, typically those involved in a specific metabolic pathway. This approach is particularly valuable for understanding the dynamics of biosynthetic pathways, such as the one leading to aflatoxins. By simultaneously quantifying multiple intermediates, researchers can gain insights into metabolic fluxes, identify bottlenecks, and understand how genetic or environmental factors regulate the pathway. nih.govfrontiersin.org

In the context of Aspergillus flavus and related fungi, targeted metabolomics has been employed to study the biosynthesis of aflatoxins and other secondary metabolites. nih.govnih.gov These studies often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the key intermediates in the aflatoxin pathway, which includes versiconal. reviberoammicol.comnih.gov The pathway itself is a complex cascade of enzymatic reactions, converting acetate into various intermediates, including norsolorinic acid, averantin (B1666156), averufin (B1665840), and eventually leading to the versicolorins (B158010) and sterigmatocystin (B1681140) before the final aflatoxin products. reviberoammicol.comnih.gov

A targeted metabolomics study focusing on the aflatoxin pathway would typically involve the following steps:

Selection of Target Metabolites: This would include this compound and other key precursors and downstream products in the aflatoxin biosynthetic pathway. reviberoammicol.comnih.gov

Development of Analytical Methods: Optimization of LC separation and MS/MS detection parameters for each target metabolite to ensure sensitivity and specificity. nih.gov

Sample Analysis: Analysis of extracts from fungal cultures grown under different conditions (e.g., varying temperature, nutrient availability) to observe changes in metabolite profiles. frontiersin.org

Data Analysis and Interpretation: The quantitative data for each metabolite is used to map the metabolic flow and identify regulatory points within the pathway.

Integrated omics approaches, combining metabolomics with genomics and transcriptomics, provide a more comprehensive understanding of how gene expression translates to metabolic output in Aspergillus flavus. nih.govusda.gov

Table 2: Key Metabolites in the Aflatoxin Biosynthetic Pathway

| Metabolite | Abbreviation | Role in Pathway |

| Norsolorinic acid | NOR | Early precursor reviberoammicol.comnih.gov |

| Averantin | AVN | Intermediate reviberoammicol.comnih.gov |

| Averufin | AVF | Intermediate reviberoammicol.comnih.gov |

| Versiconal hemiacetal acetate | VHA | Precursor to versiconal reviberoammicol.comnih.gov |

| Versiconal | VAL | Key intermediate reviberoammicol.comnih.gov |

| Versicolorin (B1264617) B | VERB | Branch point intermediate nih.govresearchgate.net |

| Versicolorin A | VERA | Intermediate leading to aflatoxin B1 nih.govresearchgate.net |

| Sterigmatocystin | ST | Penultimate precursor to aflatoxin B1 nih.govnih.gov |

| O-methylsterigmatocystin | OMST | Immediate precursor to aflatoxin B1 reviberoammicol.comnih.gov |

| Aflatoxin B1 | AFB1 | End product reviberoammicol.comnih.gov |

Applications in Environmental Monitoring Systems (e.g., Atmospheric Reaction Systems)

Fungal spores and their associated metabolites are a significant component of biogenic aerosols in the atmosphere. copernicus.orgresearchgate.net The presence of mycotoxin-producing fungi like Aspergillus flavus in various environments raises concerns about the potential for airborne exposure to these toxic compounds. nih.govmdpi.com While the primary route of human exposure to aflatoxins is through contaminated food, inhalation of airborne fungal spores and fragments carrying mycotoxins is also a potential health risk, particularly in occupational settings such as agriculture and food processing industries. nih.govnih.gov

Environmental monitoring systems are crucial for assessing the presence and concentration of airborne fungal metabolites. These systems often involve the collection of air samples on filters, followed by extraction and analysis using sensitive analytical techniques like LC-MS/MS. nih.gov The detection of mycotoxins in the air can serve as an indicator of fungal contamination and a potential exposure risk.

While specific monitoring for atmospheric this compound is not a routine practice, the broader monitoring of fungal spores and major mycotoxins provides an indirect assessment of the potential presence of their precursors. Fungal spores can contribute significantly to the mass of particulate matter (PM10) in the atmosphere, and their abundance is influenced by environmental factors such as humidity and temperature. copernicus.org

The study of atmospheric reactions involving fungal metabolites is an emerging area of research. The complex organic molecules released by fungi can potentially participate in atmospheric chemical processes, although the specific reactions of this compound in the atmosphere are not well characterized. The presence of these compounds in aerosols highlights the need for a better understanding of their atmospheric fate and transport. copernicus.orgresearchgate.net

Chemical Synthesis and Chemoenzymatic Strategies for Versiconal Hydroxyaldehyde Form and Its Analogues

De Novo Synthetic Approaches to the Versiconal (B1263273) Hydroxyaldehyde Form Scaffold

The complete chemical synthesis of the versiconal hydroxyaldehyde form, an anthraquinone (B42736) derivative, presents a significant challenge due to its dense oxygenation pattern and stereochemical complexity. While a direct total synthesis of this specific form is not extensively documented, synthetic strategies for related anthraquinone natural products and aflatoxin precursors provide a blueprint for potential de novo approaches.

Historically, the total synthesis of aflatoxins, which share the core anthraquinone skeleton, has been a subject of intense research. These syntheses often rely on the construction of the coumarin (B35378) system followed by the elaboration of the furanobenzofuran moiety. A plausible retrosynthetic analysis for the this compound would involve the disconnection of the side chain and the construction of the polycyclic aromatic core.

Key synthetic strategies that could be employed include:

Friedel-Crafts and Diels-Alder Reactions: To construct the foundational anthraquinone ring system.

Biomimetic Polyketide Cyclizations: Mimicking the natural biosynthetic pathway through the cyclization of a linear polyketide precursor could provide a more direct route to the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Suzuki or Stille couplings could be utilized to append necessary substituents to a pre-formed anthraquinone core.

A significant hurdle in any de novo synthesis is the stereocontrolled introduction of the functionalities on the side chain. This would likely involve asymmetric synthesis techniques or the use of chiral starting materials.

Rational Design and Synthesis of Biosynthetic Intermediates and Analogue Compounds for Mechanistic Studies

The study of enzymes in the aflatoxin biosynthetic pathway, such as versicolorin (B1264617) B synthase (VBS) and various reductases, relies heavily on the availability of substrate analogues. The rational design and synthesis of these compounds are crucial for elucidating enzyme mechanisms, substrate specificity, and for the development of potential inhibitors.

Research has been conducted on the synthesis of analogues of versiconal and versiconal acetate (B1210297) to probe the active site of VBS. nih.gov These synthetic efforts often simplify the natural structure to isolate specific features essential for enzymatic recognition and catalysis. For instance, the synthesis of truncated analogues lacking certain hydroxyl groups can help to map the binding interactions within the enzyme's active site.

One study detailed the successful demonstration of competitive inhibition of VBS by a simple substrate analogue, which subsequently guided the design and synthesis of a potential mechanism-based inactivator of the protein. nih.gov The synthesis of such analogues typically involves standard organic transformations, with a focus on achieving high purity to ensure reliable kinetic data.

| Analogue Type | Synthetic Strategy | Application | Reference |

| Truncated Analogues | Stepwise construction from simpler aromatic precursors. | Mapping enzyme-substrate interactions. | nih.gov |

| Mechanism-Based Inactivators | Incorporation of a reactive functional group that can covalently modify the enzyme. | Probing the catalytic mechanism and active site residues. | nih.gov |

| Isotopically Labeled Substrates | Introduction of isotopes (e.g., ¹³C, ²H) at specific positions. | Following the metabolic fate of the substrate and elucidating reaction mechanisms. | nih.gov |

Chemoenzymatic Combinations for Stereoselective Access to Pathway Components

The stereochemistry of the versiconal side chain is critical for its biological activity and for its recognition by downstream enzymes in the aflatoxin pathway. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach to access specific stereoisomers of these intermediates.

The aflatoxin biosynthetic pathway itself provides a rich source of enzymes that can be harnessed for stereoselective transformations. For example, two distinct versiconal hemiacetal acetate (VHA) reductases have been purified from Aspergillus parasiticus. nih.gov These enzymes catalyze the reduction of VHA to versiconol (B1264608) acetate (VOAc). While they produce both (2′S)- and (2′R)-VOAc enantiomers from racemic VHA, they exhibit a preference for the formation of the 2'R isomer, indicating a degree of stereospecificity that could be exploited. nih.gov

A potential chemoenzymatic strategy for the stereoselective synthesis of a this compound analogue could involve:

Chemical Synthesis: Preparation of a racemic or prochiral precursor of the side chain.

Enzymatic Resolution: Use of a stereoselective enzyme, such as a lipase (B570770) or a reductase, to selectively transform one enantiomer, allowing for the separation of the two. For instance, lipases are known to catalyze the enantioselective acylation or hydrolysis of alcohols.

Chemical Elaboration: Further chemical modification of the enantiomerically enriched intermediate to the final target molecule.

Kinetic studies of enzymes like VBS have revealed that the enzyme selects one enantiomer from a racemic mixture of versiconal hemiacetal for cyclization. nih.gov This inherent selectivity underscores the potential of using these enzymes in chemoenzymatic routes to produce optically pure pathway components.

| Enzyme | Substrate | Product | Stereoselectivity | Reference |

| Versiconal Hemiacetal Acetate Reductase I | Versiconal Hemiacetal Acetate (VHA) | Versiconol Acetate (VOAc) | Prefers formation of (2'R)-VOAc | nih.gov |

| Versiconal Hemiacetal Acetate Reductase II | Versiconal Hemiacetal Acetate (VHA) | Versiconol Acetate (VOAc) | Prefers formation of (2'R)-VOAc | nih.gov |

| Versicolorin B Synthase (VBS) | Racemic Versiconal Hemiacetal | (-)-Versicolorin B | Selects one enantiomer for cyclization | nih.gov |

Derivatization Strategies for Enhancing Analytical Detectability and Investigating Structure-Function Relationships at the Enzymatic Level

The analysis of this compound and its analogues, often present in low concentrations in biological matrices, requires sensitive analytical methods. Derivatization is a common strategy to enhance the detectability of these compounds, particularly for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Mass Spectrometry (MS).

For HPLC analysis, derivatization aims to introduce a fluorophore or a chromophore into the molecule. A common method for aflatoxins and their precursors involves post-column derivatization with reagents like trifluoroacetic acid (TFA) or bromine, which enhances the fluorescence of the bisfuran ring system. reviberoammicol.com While the this compound lacks the completed bisfuran, its hydroxyl and carbonyl groups offer handles for derivatization.

For MS analysis, derivatization can improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or enhance ionization efficiency for Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Common derivatization reactions for hydroxyl and carbonyl groups include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert hydroxyl groups to their more volatile trimethylsilyl (B98337) ethers.

Methoximation: Methoxyamine hydrochloride can react with the aldehyde group to form a methoxime derivative, which is more stable and less prone to enolization.

Hydrazone Formation: Reagents such as dansyl hydrazine (B178648) can be used to label the aldehyde group with a fluorescent tag, significantly increasing sensitivity in HPLC-fluorescence and ESI-MS.

These derivatization strategies are not only crucial for analytical detection but can also be employed to probe structure-function relationships at the enzymatic level. By selectively modifying functional groups on the substrate analogue and observing the effect on enzyme activity, researchers can gain insights into which parts of the molecule are essential for binding and catalysis.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| Trifluoroacetic Acid (TFA) / Bromine | Bisfuran precursors | HPLC-Fluorescence | Enhance fluorescence |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl groups | GC-MS | Increase volatility |

| Methoxyamine hydrochloride | Aldehyde/Keto groups | GC-MS | Increase stability, prevent isomerization |

| Dansyl hydrazine | Aldehyde/Keto groups | HPLC-Fluorescence, ESI-MS | Introduce fluorescent tag, enhance ionization |

Comparative Biosynthesis, Evolution, and Ecological Relevance

Comparison of Versiconal (B1263273) Hydroxyaldehyde Form Biosynthesis with Other Polyketide Pathways (e.g., Patulin (B190374), Versicolorins)

Versiconal hydroxyaldehyde is a key intermediate in the intricate biosynthetic pathway of aflatoxins, which are classified as polyketides. reviberoammicol.com The synthesis of polyketides begins with the condensation of simple carboxylic acid units, typically acetyl-CoA and malonyl-CoA, a process shared with other fungal metabolites like patulin. nih.govnih.gov In the aflatoxin pathway, this initial phase leads to the formation of the first stable polyketide intermediate, norsolorinic acid. nih.gov

The pathway proceeds through a series of enzymatic conversions, eventually reaching versiconal hemiacetal acetate (B1210297) (VHA). The subsequent transformation of VHA to versiconal (also known as versiconal hydroxyaldehyde) and then to versicolorin (B1264617) B is a critical juncture. reviberoammicol.com The cyclization of versiconal to form versicolorin B, catalyzed by the enzyme versicolorin B synthase (VBS), is particularly significant as it establishes the bisfuran ring system, a structural feature essential for the potent biological activity of aflatoxins. mdpi.com

A comparative analysis with the patulin biosynthetic pathway reveals both divergent and convergent features. Patulin synthesis also starts with acetyl-CoA and malonyl-CoA, which are condensed to form 6-methylsalicylic acid (6MSA). nih.gov While the subsequent intermediates and enzymatic steps differ significantly from the aflatoxin pathway, a notable homology exists at a key cyclization step. The patulin pathway enzyme PatE, which is thought to catalyze the final conversion to patulin, shares significant homology with the VBS enzyme from the aflatoxin pathway. nih.gov This suggests a shared evolutionary origin for the catalytic mechanism responsible for forming critical ring structures in these distinct polyketide pathways.

Versicolorins (B158010) themselves are direct downstream products of versiconal metabolism. Versicolorin B serves as a crucial branch point, leading either to the production of B-series aflatoxins or, after conversion to versicolorin A, the G-series aflatoxins in fungi capable of their synthesis. nih.govresearchgate.net

| Feature | Aflatoxin Pathway (Versiconal Stage) | Patulin Pathway |

| Precursor Units | Acetyl-CoA, Malonyl-CoA nih.gov | Acetyl-CoA, Malonyl-CoA nih.gov |

| Initial Stable Intermediate | Norsolorinic Acid nih.gov | 6-Methylsalicylic Acid (6MSA) nih.gov |

| Key Intermediate | Versiconal Hydroxyaldehyde Form reviberoammicol.com | Gentisaldehyde, Isoepoxydon nih.gov |

| Key Ring-Forming Enzyme | Versicolorin B Synthase (VBS/AflK) mdpi.com | PatE (homologous to VBS) nih.gov |

| End Product Class | Polyketide-derived Mycotoxin nih.gov | Polyketide-derived Mycotoxin nih.gov |

Phylogenetic Analysis and Evolutionary Trajectories of Aflatoxin Biosynthesis Genes and Enzymes

The genes responsible for aflatoxin biosynthesis, including the one involved in forming versiconal hydroxyaldehyde, are organized into a large gene cluster spanning approximately 70-80 kilobases (kb) of the fungal chromosome. reviberoammicol.comnih.gov This clustering is a common feature for secondary metabolite pathways in fungi. Comparative genomics reveals that the order and orientation of genes within this cluster are highly conserved among different aflatoxin-producing Aspergillus species, such as A. flavus, A. parasiticus, and A. nomius. nih.gov This remarkable conservation, estimated to have been maintained for at least 25 million years, points to strong selective pressure that prevents gene rearrangement, ensuring the pathway's integrity. nih.gov

Phylogenetic analysis of individual genes within the cluster indicates varied evolutionary histories. For instance, the ver-1 gene shows evidence of having experienced different selective forces compared to other pathway genes, possibly due to its homology with genes involved in melanin (B1238610) production. nih.gov The cluster contains a high number of genes encoding cytochrome P-450 monooxygenases, which are crucial for the oxidative steps that create the complex structure of aflatoxins. nih.gov

At the heart of the cluster's regulation is the aflR gene, which encodes a zinc cluster (Zn(II)₂Cys₆) transcription factor. This type of regulatory protein is unique to the fungal kingdom and acts as a master switch, activating the expression of the structural genes in the cluster. reviberoammicol.comnih.gov Adjacent to aflR is another regulatory gene, aflS (or aflJ), whose protein product interacts with AflR to modulate its activity. reviberoammicol.com

The evolutionary relationship between aflatoxin-producing fungi is also evident in the high degree of sequence homology (90-99%) between the gene clusters of A. parasiticus and A. flavus. nih.gov Key differences, however, account for their different toxin profiles. A. parasiticus possesses additional genes, such as aflU (a cytochrome P-450 monooxygenase), that are required for the synthesis of G-type aflatoxins, a capability that A. flavus lacks. nih.gov The sterigmatocystin (B1681140) gene cluster in the related fungus Aspergillus nidulans is homologous to the aflatoxin cluster and serves as a valuable model for studying the evolution of this complex metabolic pathway. reviberoammicol.com

| Gene/Region | Function/Characteristic | Evolutionary Significance |

| Aflatoxin Gene Cluster | ~70-80 kb cluster of ~30 genes reviberoammicol.comnih.govmdpi.com | Highly conserved gene order across species, suggesting strong selective pressure. nih.gov |

| aflR | Zn(II)₂Cys₆ transcription factor; master regulator reviberoammicol.comnih.gov | Fungi-specific regulatory mechanism (Gal4-type). nih.gov |

| aflS (aflJ) | Co-regulator, interacts with AflR reviberoammicol.com | Fine-tunes the expression of the pathway. |

| ver-1 | Pathway enzyme with homology to melanin synthesis genes nih.gov | Shows distinct selective forces compared to other cluster genes. nih.gov |

| Cytochrome P-450s | Multiple genes for oxidative reactions nih.gov | High number reflects the chemical complexity of the pathway. nih.gov |

| aflU, aflF, nadA | Genes for G-type aflatoxin synthesis nih.gov | Presence in A. parasiticus but not A. flavus explains differences in toxin profiles. nih.gov |

Subcellular Compartmentalization and Vesicular Transport in Fungal Secondary Metabolism

The biosynthesis of fungal secondary metabolites, including the pathway involving versiconal hydroxyaldehyde, is not randomly dispersed throughout the cytoplasm but is highly organized within specific subcellular compartments. frontiersin.orgresearchgate.net This compartmentalization serves several critical functions: it positions biosynthetic enzymes close to the necessary precursors from primary metabolism (e.g., acetyl-CoA), enhances pathway efficiency by channeling intermediates, and sequesters potentially toxic compounds away from sensitive cellular machinery. frontiersin.orgresearchgate.net

Research in Aspergillus parasiticus has demonstrated that enzymes from the early, middle, and late stages of the aflatoxin pathway are localized within specialized vesicles and vacuoles. pnas.org These vesicles, which have been termed "aflatoxisomes," are proposed to function as mobile factories for the synthesis and transport of aflatoxin. pnas.orgnih.gov The formation of these aflatoxisomes is significantly upregulated under conditions that induce aflatoxin production. pnas.orgnih.gov

This process is coordinated by global regulatory proteins, most notably Velvet (VeA), which links secondary metabolism with fungal development. nih.govpnas.org Studies involving the disruption of vesicle transport have provided compelling evidence for their role. When the fusion of these aflatoxin-containing vesicles with the central vacuole is blocked, the result is not a decrease but an increase in the synthesis and export of the final toxin. pnas.orgnih.gov This finding strongly indicates that these vesicles are the primary sites for both the late steps of biosynthesis and the subsequent export of the metabolites out of the cell. pnas.orgnih.gov

This reliance on vesicular transport is not unique to aflatoxin production but appears to be a general mechanism in fungi for secreting large molecules, such as proteins, lipids, and other secondary metabolites, across the formidable barrier of the cell wall. einsteinmed.edunih.gov These fungal vesicles are structurally and functionally analogous to exosomes found in mammalian cells, highlighting a conserved biological process for intercellular communication and molecular transport across kingdoms. einsteinmed.edunih.gov

Interkingdom Interactions and the Role of Secondary Metabolites in Fungal Ecology (excluding direct effects on other organisms)

Fungal secondary metabolites are crucial mediators of complex interactions between fungi and other organisms in their environment, shaping microbial communities and ecological dynamics. nih.govfrontiersin.org These chemical signals are not solely for offense or defense but play nuanced roles in structuring the surrounding ecosystem. The production of these metabolites is often a response to environmental cues, including the presence of other microbes.

In polymicrobial environments, the metabolic output of one organism can profoundly influence another. For example, bacteria such as Pseudomonas aeruginosa can suppress the production of specific secondary metabolites by the fungus Aspergillus fumigatus. nih.gov Conversely, fungi can biotransform chemicals produced by bacteria, creating new molecules with altered biological activities. nih.gov This metabolic crosstalk demonstrates a dynamic chemical interplay that shapes the ecological niche.

The influence of secondary metabolites extends to interactions with higher organisms, though not always in a directly antagonistic way. Some fungi can synthesize compounds that mimic plant hormones, such as auxins or gibberellins. frontiersin.org By secreting these mimics, the fungus can modulate the host plant's growth and development, potentially subverting its defense responses to facilitate colonization without deploying overt toxins. frontiersin.org

The composition of the local microbiome, both bacterial and fungal, is a key determinant of which secondary metabolite pathways are active. nih.gov Studies on mosquito microbiomes have shown that native bacteria can prevent the successful colonization of symbiotic fungi, a process likely mediated by competing secondary metabolites. biorxiv.orglstmed.ac.uk The production of these compounds is also tightly linked to nutrient availability. The close proximity of a sugar utilization gene cluster to the aflatoxin biosynthesis cluster in the Aspergillus genome, for instance, suggests a direct regulatory link between carbon sensing and the activation of this major secondary metabolic pathway, allowing the fungus to respond to and condition its chemical environment. nih.gov

Future Directions and Emerging Research Frontiers for Versiconal Hydroxyaldehyde Form

Structural Biology of Challenging Biosynthetic Enzymes (e.g., Cryo-EM, X-ray Crystallography)

The enzymes that process the versiconal (B1263273) hydroxyaldehyde form are prime targets for structural biology, as their three-dimensional structures hold the key to their function and specificity. The most critical enzyme at this juncture is Versicolorin (B1264617) B Synthase (VBS), which catalyzes the stereospecific cyclization of the racemic versiconal hemiacetal into the optically active (-)-versicolorin B. This step is vital as it establishes the absolute configuration of the bisfuran ring system, a feature essential for the mutagenic activity of aflatoxin B1.

Despite its importance, a high-resolution 3D structure of VBS has remained elusive, making it a "challenging" but high-value target.

Challenges: Attempts to overexpress VBS in E. coli have resulted in inactive protein aggregated in inclusion bodies, while expression in yeast, though more successful, highlights the enzyme's reliance on post-translational modifications like glycosylation for proper folding and activity. These properties can complicate crystallization for X-ray crystallography .

Future Approaches: Recent advances in **cryo-electron microscopy (cryo-

常见问题

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying versiconal hydroxyaldehyde form in atmospheric reaction systems?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) and solid-phase microextraction (SPME) are widely used. GC-FID provides sensitivity for carbonyl compounds, while SPME minimizes sample loss during volatile compound collection. For structural elucidation, combine spectroscopic methods (e.g., NMR, IR) with derivatization (e.g., oxime formation) to stabilize reactive aldehydes .

- Data Example : In OH radical-initiated reactions with 1,3-butadiene, GC-FID analysis of oximes yielded a 25% (+15/-10%) formation efficiency for HOCH₂CH=CHCHO, a hydroxyaldehyde analog .

Q. How can experimental conditions be optimized to study the formation pathways of versiconal hydroxyaldehyde in oxidation reactions?

- Methodological Answer : Use controlled chamber experiments with NOₓ and OH radical precursors (e.g., H₂O₂ photolysis). Monitor reactant decay via FTIR and product accumulation via GC-MS. Adjust parameters like temperature (20–25°C), pressure (1 atm), and reaction time to mimic tropospheric conditions .

- Key Consideration : Ensure kinetic modeling aligns with experimental rate constants (e.g., k(OH + HOCH₂CH=CHCHO) = cm³ molecule⁻¹ s⁻¹) to validate mechanisms .

Advanced Research Questions

Q. How do discrepancies in hydroxyaldehyde yield data arise across studies, and what statistical approaches resolve them?

- Methodological Answer : Variability stems from differences in detection limits (e.g., SPME vs. derivatization), calibration standards, or competing reaction pathways (e.g., isomerization). Apply error propagation analysis (±25–30% for rate constant ratios) and Monte Carlo simulations to quantify uncertainties. Cross-validate using multiple techniques (e.g., GC-FID, HPLC-UV) .

- Case Study : Conflicting molecular weight 100 product yields in isoprene oxidation were attributed to unresolved structural isomers (HOCH₂C(CH₃)=CHCHO vs. HOCH₂CH=C(CH₃)CHO), requiring high-resolution MS/MS for differentiation .

Q. What computational models predict the reactivity of this compound in heterogeneous atmospheric phases?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation barriers for aqueous-phase reactions (e.g., hydration, oligomerization). Validate against experimental aerosol mass spectrometry (AMS) data. Use master chemical mechanisms (MCMs) to simulate multiphase kinetics .

- Example : DFT studies of α-hydroxyaldehydes show enhanced nucleophilic reactivity due to intramolecular hydrogen bonding, increasing their role in secondary organic aerosol (SOA) formation .

Q. How can isotopic labeling (e.g., ¹³C, ²H) clarify the mechanistic role of versiconal hydroxyaldehyde in radical chain reactions?

- Methodological Answer : Synthesize isotopically labeled precursors (e.g., ¹³C-1,3-butadiene) and track label incorporation into products via high-resolution mass spectrometry. Compare branching ratios for H-abstraction vs. addition pathways under varying NOₓ conditions .

Guidance for Experimental Design

- Hypothesis Testing : Frame hypotheses around structure-activity relationships (e.g., "α-hydroxy groups increase aldehyde reactivity in SOA formation") and validate via controlled variable experiments (e.g., comparing hydroxyaldehyde vs. non-hydroxylated analogs) .

- Data Reporting : Include raw data tables in appendices, with processed data (e.g., normalized yields, corrected baselines) in the main text. Address uncertainties from instrumental drift (±5%) and calibration curves (R² < 0.98) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。